

Application Notes: 2-Amino-4-chlorobenzoic Acid in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzoic acid

Cat. No.: B043016

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Introduction

2-Amino-4-chlorobenzoic acid is a key aromatic building block utilized in the synthesis of a range of agrochemicals, most notably the anthranilic diamide class of insecticides.^{[1][2][3]} Its unique structure, featuring amino, carboxylic acid, and chloro functional groups, allows for versatile chemical modifications, leading to the development of potent and selective active ingredients for crop protection.^{[1][4]} This document provides detailed application notes on its use in the synthesis of such compounds, including experimental protocols and the biological mode of action of the resulting agrochemicals.

Key Application: Synthesis of Anthranilic Diamide Insecticides

2-Amino-4-chlorobenzoic acid is a crucial precursor for the synthesis of anthranilic diamide insecticides, a modern class of pesticides highly effective against a broad spectrum of lepidopteran pests.^{[5][6]} Prominent examples of commercialized insecticides derived from this scaffold include chlorantraniliprole and cyantraniliprole.^{[5][7]} These compounds exhibit high insecticidal activity with relatively low toxicity to non-target species such as mammals and beneficial insects.^[7]

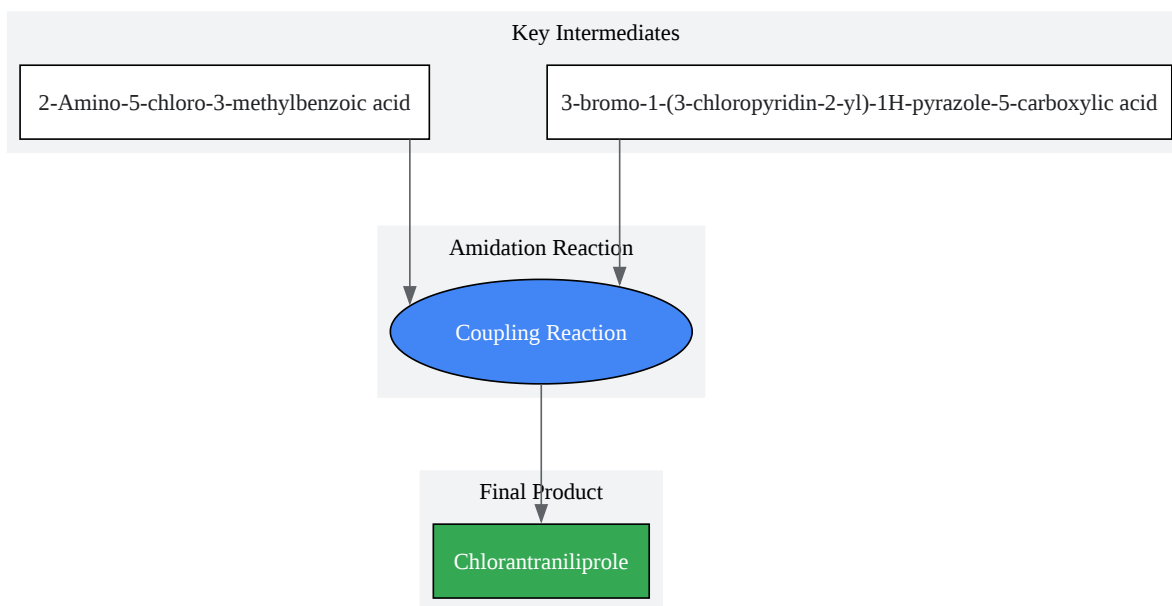
The general synthetic strategy involves the coupling of a substituted 2-aminobenzoic acid derivative with a substituted pyrazole-carboxylic acid. **2-Amino-4-chlorobenzoic acid** serves as the foundational scaffold for the "anthranilic acid" portion of the final molecule.

Featured Agrochemical: Chlorantraniliprole

Chlorantraniliprole is a widely used insecticide that is synthesized using a derivative of **2-amino-4-chlorobenzoic acid**, specifically 2-amino-5-chloro-3-methylbenzoic acid.[8][9][10][11]

Synthesis Workflow:

The synthesis of chlorantraniliprole from its key intermediates, 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a critical step in its production.[8][10][11] This process typically involves an amidation reaction to form the final product.



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General synthesis workflow for Chlorantraniliprole.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-3-methyl-2-amino-5-chloro-benzamide (Intermediate for Chlorantraniliprole)

This protocol describes the synthesis of a key intermediate derived from a substituted 2-aminobenzoic acid.

Materials:

- 2-amino-3-methylbenzoic acid
- Distilled Dichloromethane (CH_2Cl_2)
- 1-hydroxybenzotriazole (HOBt)
- 30% Methylamine alcohol solution
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

Procedure:

- Suspend 0.45 g of 2-amino-3-methylbenzoic acid in 30 mL of distilled CH_2Cl_2 in a 100 mL three-necked flask.
- Add 0.4 g of HOBt to the suspension.
- In an ice bath, add 0.84 g of 30% methylamine alcohol solution.
- With stirring in the ice bath, add 0.86 g of EDCI.
- After the addition is complete, stir the mixture in the ice bath for approximately 30 minutes.
- Remove the ice bath and allow the reaction to proceed overnight at room temperature.
- After the reaction, wash the mixture three times with 30 mL of water.
- Distill off the dichloromethane under reduced pressure to obtain a white solid.

- Dry the solid to obtain N-methyl-3-methyl-2-amino-benzamide. A yield of 90% (0.45 g) has been reported for a similar, unchlorinated analog.[\[12\]](#)

Protocol 2: Synthesis of Chlorantraniliprole via Amidation

This protocol outlines the final coupling step to produce chlorantraniliprole.

Materials:

- N-methyl-3-methyl-2-amino-5-chloro-benzamide
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- Dichloromethane (CH₂Cl₂)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

Procedure:

- Dissolve 1 equivalent of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in dichloromethane in a reaction vessel.
- In an ice bath, add 1 equivalent of N-methyl-3-methyl-2-amino-5-chloro-benzamide.
- With stirring in the ice bath, add 1.3 equivalents of EDCI.
- After the addition is complete, stir the mixture in the ice bath for about 30 minutes.
- Remove the ice bath and let the reaction continue overnight at room temperature.
- Following the reaction, wash the mixture three times with 30 mL of water.
- Remove the dichloromethane by distillation under reduced pressure to yield chlorantraniliprole. A reported yield for this final step is 91.5%.[\[12\]](#)

Quantitative Data: Insecticidal Activity

The insecticidal efficacy of novel anthranilic diamides derived from **2-amino-4-chlorobenzoic acid** and its analogs is a key area of research. The following table summarizes the reported

larvicidal activity of a novel diamide insecticide against various lepidopteran pests, demonstrating potency comparable to commercial standards like chlorantraniliprole.

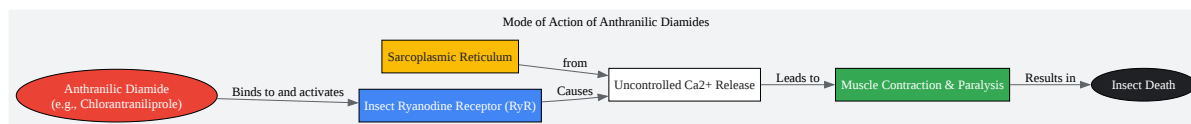
Compound	Target Pest	Concentration	Larvicidal Activity (%)	Reference
18l	Mythimna separata (Walker)	Test Concentration	100%	[13]
18l	Plutella xylostella (Linnaeus)	Test Concentration	100%	[13]
18l	Laphygma exigua (Hubner)	Test Concentration	100%	[13]
17e	Mythimna separata	1 µg/mL	100%	[14]

Mode of Action: Ryanodine Receptor Modulation

Anthranilic diamide insecticides, synthesized from **2-amino-4-chlorobenzoic acid**, act as potent modulators of insect ryanodine receptors (RyRs).[6][7][15][16] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, playing a critical role in regulating intracellular calcium release.[15][16]

The binding of anthranilic diamides to insect RyRs leads to the uncontrolled release of internal calcium stores, causing the calcium channels to remain partially open.[15] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of the insect.[6][15] A significant advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile.[7][16]

Signaling Pathway:



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Signaling pathway of anthranilic diamide insecticides.

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